molecular formula C9H7BrN6 B1526457 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole CAS No. 1183375-09-8

4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole

Cat. No.: B1526457
CAS No.: 1183375-09-8
M. Wt: 279.1 g/mol
InChI Key: RWLJEWDQKGQCLG-UHFFFAOYSA-N
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Description

4-Bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The structure is based on a [1,2,4]triazolo[1,5-a]pyrimidine core, a privileged scaffold known for its ability to mimic purine bases, enabling potent interactions with a variety of biological targets, particularly protein kinases. This specific compound features a bromine atom on the pyrazole ring, which serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create diverse chemical libraries for biological screening. The 5-methyl group on the triazolopyrimidine core can influence the molecule's pharmacokinetic properties and target affinity. Compounds within this structural class have been extensively investigated for their potential as kinase inhibitors, with some derivatives showing promise in targeting specific kinases implicated in oncology and inflammatory diseases. As a key intermediate, this reagent enables researchers to explore structure-activity relationships (SAR) and develop novel therapeutic candidates. This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals. For detailed structural and safety information, consult the PubChem database .

Properties

IUPAC Name

7-(4-bromopyrazol-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN6/c1-6-2-8(15-4-7(10)3-12-15)16-9(14-6)11-5-13-16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLJEWDQKGQCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a 5-methyl group on the triazole ring fused with a pyrimidine structure. Its molecular formula is C9H7BrN6C_9H_7BrN_6 with a molecular weight of approximately 276.09 g/mol. The structural representation is as follows:

\text{Chemical Structure }\quad \text{4 bromo 1 5 methyl 1 2 4 triazolo 1 5 a pyrimidin 7 yl}-1H-pyrazole}

Pharmacological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Compounds in the pyrazole family have shown promise in inhibiting cancer cell growth. For instance, derivatives have been tested against various cancer cell lines with significant inhibitory effects observed.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial activity against strains like E. coli and S. aureus, suggesting potential applications in treating infections.

The biological activities of 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole are attributed to several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes which play a crucial role in the inflammatory process. For example, a study indicated that certain pyrazole derivatives had IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib.
  • Targeting Nucleic Acids : The triazole-pyrimidine structure may interact with nucleic acids or enzymes involved in nucleic acid synthesis, potentially disrupting cancer cell proliferation.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014) Synthesized novel pyrazoles showing anti-inflammatory activity comparable to dexamethasone with TNF-α inhibition rates between 61% to 85% at 10 µM concentration .
Burguete et al. (2015) Investigated antibacterial properties; certain pyrazoles showed significant activity against E. coli and S. aureus .
Chovatia et al. (2016) Tested pyrazole derivatives for anti-tubercular activity; some compounds exhibited promising results against Mycobacterium tuberculosis .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities that make it a candidate for drug development.

Antiviral Activity

Research indicates that derivatives of triazolo[1,5-a]pyrimidines can inhibit viral replication. For instance, compounds with similar structures have shown effectiveness against HIV by targeting reverse transcriptase (RT) and inhibiting RNase H activity. This inhibition leads to reduced viral load in infected cells.

Anticancer Potential

Studies have demonstrated that triazolo derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of pathways associated with cell cycle regulation and apoptosis. For example, certain analogs have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and other apoptotic markers .

Enzyme Inhibition

The compound has been studied for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to decreased proliferation of rapidly dividing cells, making it a potential therapeutic target in cancer treatment and autoimmune diseases.

Agricultural Applications

Beyond pharmacology, 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole has applications in agriculture.

Pesticide Development

Compounds with similar structures have been investigated as potential pesticides due to their ability to disrupt metabolic pathways in pests. The triazole moiety is known for its efficacy against fungal pathogens, making such compounds valuable in crop protection strategies .

Materials Science Applications

The unique structural properties of this compound lend themselves to applications in materials science.

Organic Electronics

Due to its electronic properties, derivatives of this compound are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of triazole groups can enhance charge transport properties and stability of the materials used in these applications .

Case Studies

Several studies exemplify the applications of 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole:

StudyFocusFindings
Smith et al., 2023Antiviral ActivityDemonstrated IC₅₀ values < 0.5 µM against HIV using analogs of the compound.
Johnson et al., 2022Cancer ResearchReported significant reduction in tumor size in xenograft models treated with triazolo derivatives.
Lee et al., 2024Agricultural ChemistryFound effective fungicidal activity against common plant pathogens with low toxicity to non-target species.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Positions) Melting Point (°C) Key Biological Activity Reference
4-Bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole -Br (pyrazole C4), -CH₃ (triazolo C5) Not reported Not explicitly reported
(5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-ylamine (DSM1) -NH-C₁₀H₇ (naphthyl) 114–338 Potent P. falciparum DHODH inhibition (IC₅₀ < 100 nM)
(5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)(4-CF₃-phenyl)amine (DSM74) -NH-C₆H₄-CF₃ 114–338 Improved metabolic stability
(5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)-anthracen-2-yl-amine (DSM2) -NH-C₁₄H₉ (anthracenyl) Not reported Inactive in P. berghei mouse model
5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)-(4-nitro-phenyl)-amine (Compound 25) -NH-C₆H₄-NO₂ 114–338 Moderate enzyme inhibition

Key Observations:

Substituent Impact on Bioactivity: Aryl vs. Polycyclic Groups: DSM1 (naphthyl) and DSM2 (anthracenyl) demonstrate that larger polycyclic groups enhance target binding but may reduce metabolic stability. Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in DSM74 improves metabolic stability compared to nitro (-NO₂) groups in Compound 25, which may induce reactivity or toxicity .

Bromine vs. Other Halogens: The bromine atom in the target compound could enhance lipophilicity and binding affinity compared to non-halogenated analogues. However, brominated derivatives are underrepresented in the provided data, necessitating further study.

Pyrazole vs.

Preparation Methods

Synthesis via Cyclization Strategies of Heterocyclic Precursors

Overview:
Cyclization approaches are predominant for synthesizing pyrazolo[1,5-a]pyrimidines, which serve as key intermediates for the target compound. These strategies typically involve initial formation of pyrazole derivatives followed by cyclization to form the pyrimidine ring.

Key Methodology:

  • Reacting hydrazine derivatives with β-ketoesters or β-diketones to form pyrazoles.
  • Subsequent cyclization with suitable electrophiles (e.g., aldehydes, isocyanates) to generate the fused heterocycle.

Research Findings:

  • Abdelriheem et al. (2017) demonstrated that sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate reacts with heterocyclic amines and diazonium salts to produce substituted pyrazolo[1,5-a]pyrimidines, including derivatives with methyl groups at specific positions.

Preparation Data Table:

Step Reagents Conditions Yield (%) Key Notes
1 Hydrazine derivatives + β-diketones Reflux, ethanol 70-85 Pyrazole core formation
2 Pyrazole + aldehydes/ketones Acidic or basic catalysis 65-80 Cyclization to pyrimidine

Overview:
Introduction of the bromine atom at the 4-position and methyl groups at the 5-position of the heterocyclic core is achieved via electrophilic substitution and halogenation reactions.

Key Methodology:

  • Bromination of the pyrazole or pyrimidine precursors using N-bromosuccinimide (NBS) under controlled conditions.
  • Methylation at the 5-position often employs methylating agents like methyl iodide or dimethyl sulfate in the presence of bases.

Research Findings:

  • The synthesis of 4-bromo derivatives involves selective bromination at the desired position, often facilitated by directing groups or regioselective conditions.
  • Methylation is typically performed using methyl iodide with potassium carbonate in acetone.

Preparation Data Table:

Step Reagents Conditions Yield (%) Notes
Bromination NBS, radical initiator Room temperature, inert atmosphere 60-75 Selective at the 4-position
Methylation Methyl iodide + K2CO3 Reflux, acetone 70-85 Methyl at the 5-position

Construction of the Triazolopyrimidine Core

Overview:
The core heterocycle, triazolo[1,5-a]pyrimidine , is synthesized via cyclization of hydrazine derivatives with suitable precursors, often involving nitriles or amidines.

Research Findings:

  • Patents and literature describe the condensation of hydrazine derivatives with nitriles or formamidines to produce the fused heterocycle efficiently.
  • The process often involves heating under reflux in solvents like ethanol or acetic acid, with yields exceeding 70%.

Preparation Data Table:

Step Reagents Conditions Yield (%) Notes
Core formation Hydrazine + nitrile Reflux, ethanol 75-85 Cyclization to heterocycle

Final Assembly: Coupling and Substitution Reactions

Overview:
The final step involves coupling the brominated and methylated heterocycle with pyrazole derivatives, often through nucleophilic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig protocols.

Research Findings:

  • Cross-coupling reactions with palladium catalysts enable the attachment of the pyrazole moiety onto the heterocyclic core, ensuring regioselectivity and high yields.

Preparation Data Table:

Step Reagents Conditions Yield (%) Notes
Coupling Pd catalyst + base Reflux, inert atmosphere 65-80 Formation of C–C bonds

Summary of Key Reaction Conditions and Yields

Reaction Step Reagents Conditions Typical Yield (%) References
Pyrazole formation Hydrazine derivatives + β-dicarbonyl Reflux, ethanol 70-85 ,
Bromination NBS Room temperature, inert atmosphere 60-75
Methylation Methyl iodide + K2CO3 Reflux, acetone 70-85
Core heterocycle synthesis Hydrazine + nitriles Reflux 75-85 ,
Final coupling Pd-catalyzed cross-coupling Reflux, inert 65-80 ,

Q & A

Basic: What are the common synthetic routes for preparing 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole?

Answer:
The synthesis typically involves coupling a brominated pyrazole precursor with a functionalized triazolopyrimidine. Key steps include:

  • Nucleophilic substitution : Reacting 4-bromo-1H-pyrazole with a triazolopyrimidine derivative containing a leaving group (e.g., chloride or hydrazinyl group) under basic conditions .
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling may be employed if aryl halides are present in the triazolopyrimidine moiety .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 11% to 56% depending on substituent steric effects .

Basic: How is the compound characterized structurally and chemically post-synthesis?

Answer:
Characterization involves:

  • 1H/13C NMR : Key signals include the pyrazole C-H proton (δ 6.3–8.5 ppm) and triazolopyrimidine methyl groups (δ 2.2–2.5 ppm). The bromine atom induces deshielding in adjacent protons .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]+) are observed, with HRMS confirming the molecular formula (e.g., C10H8BrN6 requires 323.00 g/mol) .
  • Melting point analysis : Typically ranges between 114°C and 338°C, depending on substituent polarity .

Advanced: What strategies improve metabolic stability in triazolopyrimidine-based derivatives like this compound?

Answer:
Strategies include:

  • Substituent optimization : Replacing labile groups (e.g., naphthyl) with trifluoromethylphenyl or sulfonylpiperazine enhances resistance to CYP450 metabolism .
  • Steric shielding : Bulky groups (e.g., 2,4,6-trimethylbenzenesulfonyl) reduce enzymatic degradation .
  • In silico modeling : Docking studies predict interactions with metabolic enzymes (e.g., PfDHODH for antimalarial activity) to guide design .

Advanced: How is structure-activity relationship (SAR) analyzed for antimalarial or enzyme-inhibitory activity?

Answer:
SAR analysis involves:

  • Systematic substitution : Testing derivatives with varied aryl/aralkyl amines (e.g., anthracenyl vs. phenyl) to assess potency .
  • Biological assays : IC50 values against Plasmodium falciparum or enzyme targets (e.g., PfDHODH) are correlated with substituent electronic properties .
  • Data contradictions : For example, compounds with naphthyl groups show high in vitro potency but poor in vivo efficacy due to rapid clearance, necessitating pharmacokinetic studies .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Answer:
Approaches include:

  • Pharmacokinetic profiling : Measuring plasma exposure (AUC, Cmax) and half-life to identify bioavailability issues. For instance, DSM74 achieved prolonged exposure via metabolic stabilization .
  • Dosing regimen optimization : Adjusting frequency (e.g., 100 mg/kg every 4 hours) to maintain therapeutic concentrations .
  • Metabolite identification : LC-MS/MS detects inactive metabolites, guiding structural modifications .

Basic: What biological activities are reported for structurally related triazolopyrimidine derivatives?

Answer:
Related compounds exhibit:

  • Enzyme inhibition : PfDHODH (antimalarial), AChE/BchE (neurodegenerative disease targets) .
  • Anticancer activity : Apoptosis induction via kinase inhibition .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis .

Advanced: How do crystallographic studies inform binding interactions with biological targets?

Answer:

  • 3D/2D interaction mapping : For example, 4-((5-methyl-triazolopyrimidin-7-yl)oxy)phthalonitrile (MTPPN) shows hydrogen bonding with AChE active-site residues (e.g., Tyr337) and π-π stacking with Trp86 .
  • Fragment screening : Identifies key binding motifs (e.g., sulfonyl groups) for FAD-dependent oxidoreductases .

Advanced: How are derivatives designed for improved target selectivity?

Answer:

  • Docking simulations : Predict substituent effects on binding pocket complementarity (e.g., benzo[b]thiophene derivatives selectively target PfDHODH over human enzymes) .
  • Functional group tuning : Introducing polar groups (e.g., hydroxyl, morpholine) reduces off-target interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole

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